Benzothiazole, 2-(2,4-dichlorophenyl)-

Vue d'ensemble

Description

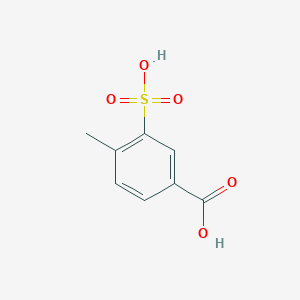

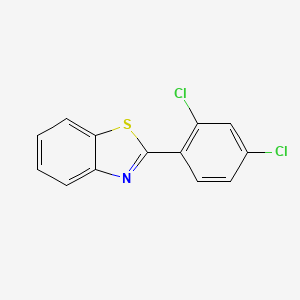

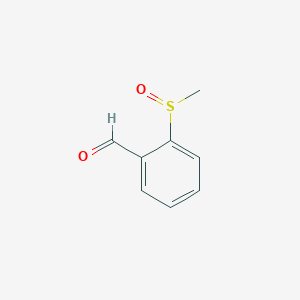

Benzothiazole, 2-(2,4-dichlorophenyl)- is a chemical compound with the molecular formula C13H7Cl2NS . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been the subject of numerous studies due to their potential biological activities .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is distinctive and contributes to their broad spectrum of biological effects . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole derivatives exhibit promise due to their distinctive structures and broad spectrum of biological effects . They are involved in various chemical reactions, including electrophilic substitution and the elimination of HF or HCl from the formed thioamide .Physical And Chemical Properties Analysis

Benzothiazole derivatives are known to be fluorescent, and their emission characteristics are very sensitive to the micro-environment . They show a single absorption and dual emission with a large Stokes shift originating from excited state intramolecular proton transfer .Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

- A study by Mistry and Desai (2006) discusses the synthesis of benzothiazole derivatives and their evaluation as pharmacologically active compounds, particularly noting their antibacterial and antifungal activities. The compounds were synthesized using microwave-assisted methods, demonstrating efficiency in the process (Mistry & Desai, 2006).

Anticancer Properties

- Noolvi, Patel, and Kaur (2012) synthesized novel derivatives of 2-amino benzothiazoles and tested them for antitumor activity. They found that certain compounds showed promising results against a panel of cancer cell lines, indicating the potential of benzothiazoles as anticancer agents (Noolvi, Patel, & Kaur, 2012).

- Kamal, Hussaini, and Malik (2015) summarized patents related to the development of benzothiazole-based chemotherapeutic agents. They highlighted the significance of the benzothiazole nucleus in drug discovery, particularly for cancer treatment (Kamal, Hussaini, & Malik, 2015).

Prodrug Development and Antitumor Activity

- Bradshaw et al. (2002) discussed the development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These prodrugs were designed to overcome drug lipophilicity limitations and demonstrated efficacy in inhibiting breast and ovarian xenograft tumors (Bradshaw et al., 2002).

Metal Complexes and Chemotherapeutics

- Research by Elgemeie, Azzam, and Osman (2020) emphasized the importance of benzothiazole compounds in medicinal chemistry, highlighting their broad pharmacological properties and potential as chemotherapeutics. This study provided an overview of the synthesis, metal complexes, and biological evaluation of these compounds (Elgemeie, Azzam, & Osman, 2020).

Drug Delivery Systems

- Breen, Wells, Turyanska, and Bradshaw (2019) explored the use of apoferritin as a drug delivery system for antitumor benzothiazoles. This approach aimed to address the poor water solubility of these compounds, enhancing their therapeutic potential (Breen, Wells, Turyanska, & Bradshaw, 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NS/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABOIDWKSNXFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211709 | |

| Record name | Benzothiazole, 2-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6265-90-3 | |

| Record name | 2-(2,4-Dichlorophenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-(2,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide](/img/no-structure.png)

![Benzyl[1-(benzylamino)-2-nitroethenyl]amine](/img/structure/B3054906.png)

triazole-1,5-dione](/img/structure/B3054914.png)